1-Carbazol-9-yl-3-(4-ethylanilino)propan-2-ol
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Overview
Description
Carbazole derivatives have gained a lot of attention in medicinal chemistry over the last few decades due to their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities .
Molecular Structure Analysis
Carbazole derivatives typically have a three-ring system containing a pyrrole ring fused on either side to a benzene ring .
Chemical Reactions Analysis
Carbazole derivatives have been used in photocatalytic transformations . They are typically donor–acceptor fluorophores, with carbazolyl as an electron donor .
Physical And Chemical Properties Analysis
Carbazole derivatives are known for their excellent redox window, good chemical stability and broad applicability .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
1-Carbazol-9-yl-3-(4-ethylanilino)propan-2-ol and its derivatives have been explored in chemical synthesis. For example, Warad et al. (2018) detailed the synthesis of a Schiff base involving a similar compound, focusing on its structural analysis using various analytical methods like CHN-elemental analysis, TOF-MS, and NMR (Warad et al., 2018).
Biomedical Research
In the field of biomedical research, compounds like 1-Carbazol-9-yl-3-(4-ethylanilino)propan-2-ol have shown promise. Rad et al. (2016) synthesized novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, exhibiting significant antifungal activity, indicating potential pharmaceutical applications (Rad et al., 2016).
Material Science
In material science, derivatives of 1-Carbazol-9-yl-3-(4-ethylanilino)propan-2-ol have been used to synthesize polymers with specific properties. Hu et al. (2013) investigated the electrochemical and electrochromic properties of polymers synthesized from monomers containing carbazole units, demonstrating their potential in applications like smart windows and displays (Hu et al., 2013).
Alzheimer’s Disease Research
In Alzheimer’s disease research, carbazole-based cyanines, which are structurally related to 1-Carbazol-9-yl-3-(4-ethylanilino)propan-2-ol, have been explored as theranostic agents. Li et al. (2018) studied the effectiveness of such a compound in inhibiting amyloid-β oligomerization, indicating its potential in diagnosing and treating Alzheimer's disease (Li et al., 2018).
Mechanism of Action
The therapeutic potential of carbazole-containing molecules has expanded considerably owing to their role in the pathogenesis and development of diabetes . Several studies have demonstrated the ability of carbazole derivatives to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells and modulate carbohydrate metabolism .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-carbazol-9-yl-3-(4-ethylanilino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-2-17-11-13-18(14-12-17)24-15-19(26)16-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-14,19,24,26H,2,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSZWAJLOIMQBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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